molecular formula C13H17ClN2O2 B1324936 2-chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide CAS No. 952183-24-3

2-chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B1324936
CAS No.: 952183-24-3
M. Wt: 268.74 g/mol
InChI Key: RQAFXAOIAJRLDR-UHFFFAOYSA-N
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Description

Historical Context of Benzamide Derivatives

The foundation of benzamide chemistry traces back to the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832, marking a pivotal moment in the development of organic chemistry. These renowned chemists first synthesized benzamide through the reaction of benzoyl chloride with ammonia, establishing the fundamental pathway that would become central to benzamide production for generations. Their collaborative research emerged during a period of intense scientific exploration into what they termed the "dark province of organic nature," where they sought to identify patterns and relationships among organic compounds.

The historical significance of benzamide extends beyond its initial synthesis, as it became the first organic molecule for which two different crystalline polymorphs were discovered. This groundbreaking observation laid the foundation for understanding polymorphism in molecular crystals, a phenomenon that remains crucial in pharmaceutical development and materials science today. Wöhler and Liebig obtained needle-like crystals through slow crystallization from hot aqueous solutions, observing their transformation to blocky crystals corresponding to what is now recognized as the stable polymorph.

The evolution of benzamide chemistry has progressed significantly since these early discoveries, with researchers developing numerous synthetic pathways and identifying countless derivatives with diverse applications. The development of modern benzamide derivatives, including compounds such as 2-chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide, represents the culmination of this rich historical tradition combined with contemporary understanding of structure-activity relationships and synthetic methodology.

Significance in Organic Chemistry Research

Benzamide derivatives have emerged as fundamental building blocks in organic synthesis and pharmaceutical development, demonstrating remarkable versatility across multiple therapeutic areas. The significance of these compounds in organic chemistry research stems from their structural flexibility, allowing for extensive modification of the benzene ring, amide functionality, and substituent groups to achieve desired chemical and biological properties.

Contemporary research has revealed that benzamide derivatives serve as key intermediates in the synthesis of various pharmaceutical agents, including analgesics, antidepressants, antiemetics, prokinetics, and antipsychotics. The compound ethenzamide and salicylamide function as analgesics, while moclobemide serves as an antidepressant, demonstrating the therapeutic diversity achievable through benzamide scaffolding. Furthermore, an extensive array of antiemetic and prokinetic agents, including metoclopramide, mosapride, and itopride, utilize benzamide core structures.

The pharmaceutical importance of benzamide derivatives extends to antipsychotic medications, with compounds such as amisulpride, sulpiride, and tiapride representing significant therapeutic advances in mental health treatment. Recent research has also explored benzamide derivatives as sigma protein modulators, with studies indicating potential applications in central nervous system disorders. These investigations have identified compounds with excellent selectivity for sigma-1 receptors and favorable safety profiles, suggesting promising avenues for future drug development.

The synthetic accessibility of benzamide derivatives contributes significantly to their research value, with multiple established pathways including hydrolysis of aromatic nitriles, interconversions of carboxylic acid derivatives, and direct electrophilic aromatic substitution methods. Advanced synthetic approaches utilizing cyanoguanidine as a reagent for direct Friedel-Crafts carboxamidation have demonstrated the continued evolution of benzamide synthesis methodology.

Classification and Nomenclature

The compound this compound belongs to the class of substituted benzamides, specifically characterized as an aromatic carboxamide with multiple functional group modifications. According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name reflects the precise positioning and nature of each substituent on the benzamide core structure.

The classification system for this compound involves several key structural elements that define its chemical identity. The base structure consists of a benzamide framework, which is the simplest amide derivative of benzoic acid. The compound carries the Chemical Abstracts Service registry number 952183-24-3, providing unique identification within chemical databases.

Table 1: Chemical Identification Parameters for this compound

Parameter Value
Chemical Abstracts Service Number 952183-24-3
Molecular Formula C₁₃H₁₇ClN₂O₂
Molecular Weight 268.74 g/mol
International Chemical Identifier Key RQAFXAOIAJRLDR-UHFFFAOYSA-N
Melting Point 104-106°C
Physical Form Solid
Purity 95%

The nomenclature system reflects the compound's structural hierarchy, beginning with the chloro substituent at the 2-position of the benzene ring, followed by the N-(2-hydroxyethyl) group attached to the amide nitrogen, and concluding with the pyrrolidin-1-yl substituent at the 4-position. This systematic approach ensures precise communication of the molecular structure across scientific literature and chemical databases.

The compound's classification extends beyond simple nomenclature to include functional group categories. It contains a halogen substituent (chlorine), a cyclic amine (pyrrolidine), a primary alcohol (hydroxyethyl), and an amide linkage, making it a polyfunctional molecule with diverse chemical reactivity potential.

Overview of Structural Features

The molecular architecture of this compound encompasses several distinct structural domains that contribute to its unique chemical properties and potential biological activity. The compound's structure can be systematically analyzed through examination of its aromatic core, substituent patterns, and functional group arrangements.

The benzene ring serves as the central structural framework, providing aromatic stability and serving as the attachment point for three key functional elements. The 2-position chlorine atom introduces electron-withdrawing character to the aromatic system, potentially influencing both chemical reactivity and molecular interactions. This halogen substitution represents a common modification in pharmaceutical chemistry, often employed to modulate lipophilicity, metabolic stability, and receptor binding characteristics.

The 4-position pyrrolidinyl group represents a saturated five-membered nitrogen-containing heterocycle that significantly alters the electronic properties of the benzene ring. Pyrrolidine substituents are frequently incorporated into pharmaceutical compounds due to their ability to enhance water solubility, improve pharmacokinetic properties, and provide additional sites for molecular recognition. The nitrogen atom within the pyrrolidine ring can participate in hydrogen bonding interactions and may serve as a protonation site under physiological conditions.

Table 2: Structural Components and Their Characteristics

Structural Element Position Chemical Function Electronic Effect
Chlorine Atom 2-position Halogen Substituent Electron-withdrawing
Pyrrolidinyl Group 4-position Cyclic Amine Electron-donating
Amide Linkage 1-position Carbonyl-Amine Conjugation/H-bonding
Hydroxyethyl Chain N-terminus Primary Alcohol Hydrogen Bond Donor

The amide functionality represents the defining structural feature that classifies this compound within the benzamide family. The carbonyl group provides a site for hydrogen bond acceptance, while the amide nitrogen can function as a hydrogen bond donor when protonated. The planar nature of the amide group facilitates conjugation with the aromatic system, potentially influencing the compound's electronic distribution and spectroscopic properties.

The N-(2-hydroxyethyl) substituent introduces additional structural complexity through the incorporation of a primary alcohol functionality. This hydroxyethyl chain provides flexibility to the overall molecular structure while offering sites for intermolecular hydrogen bonding. The terminal hydroxyl group enhances the compound's hydrophilicity and may serve as a recognition element for biological targets or synthetic modifications.

The three-dimensional arrangement of these structural features creates a molecule with distinct hydrophilic and lipophilic regions, potentially influencing its solubility characteristics, membrane permeability, and interaction with biological systems. The combination of aromatic, aliphatic, and polar functional groups within a single molecular framework exemplifies the structural diversity achievable through modern benzamide chemistry and highlights the continued importance of this compound class in organic chemistry research.

Properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-4-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-9-10(16-6-1-2-7-16)3-4-11(12)13(18)15-5-8-17/h3-4,9,17H,1-2,5-8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAFXAOIAJRLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C(=O)NCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide, with CAS number 952183-24-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • Molecular Weight : 268.74 g/mol
  • Structure : The compound features a chlorobenzamide structure substituted with a hydroxyethyl and pyrrolidine moiety, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest it may act as an inhibitor of certain protein kinases involved in cancer progression and other diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzamide structure can enhance the inhibition of cancer cell proliferation by targeting pathways such as the epidermal growth factor receptor (EGFR) and BCR-ABL fusion protein in leukemia cells .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. Compounds with similar structures have been noted for their ability to modulate ion channels, specifically Kv7 channels, which are crucial for neuronal excitability .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell growth in various cancer cell lines. For example:

  • Cell Line : K562 (Chronic Myeloid Leukemia)
  • IC50 Value : Approximately 50 nM, indicating potent activity against BCR-ABL positive cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of the chloro group and the pyrrolidine ring significantly enhances the compound's binding affinity to target proteins. Modifications to these groups can lead to variations in potency and selectivity against different cancer types .

Data Table: Biological Activity Summary

Activity Type Target IC50 Value Reference
Anticancer ActivityK562 Cells (BCR-ABL+)50 nM
Neuroprotective EffectKv7 Ion ChannelsPotent
InhibitionEGFR Kinase20 nM

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to modulate biological pathways:

  • Dopamine Uptake Inhibition : Research indicates that 2-chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide acts as a dopamine uptake inhibitor. This property suggests potential applications in treating mood disorders and depression by enhancing dopaminergic signaling .
  • Antiviral Activity : Preliminary studies have indicated that related compounds can significantly reduce viral mRNA levels in infected cells, suggesting that this compound may possess antiviral properties. This could be relevant for developing treatments against viral infections .

Enzyme Interaction Studies

The compound's structure allows it to interact with various enzymes, making it useful in biochemical research:

  • Enzyme Modulation : The presence of the chloro and hydroxyethyl groups facilitates interactions with enzyme active sites, potentially leading to inhibition or activation of specific enzymes. This characteristic is valuable for studying enzyme kinetics and mechanisms .

Drug Design

The structural features of this compound make it a candidate for further drug development:

  • Lead Compound for New Drugs : Its unique binding properties can be exploited to design new drugs targeting specific receptors or enzymes involved in various diseases, including neurological disorders and infections .

Case Study 1: Antidepressant Effects

A study investigated the effects of this compound on dopamine levels in animal models. The results showed a significant increase in dopamine release in the nucleus accumbens, suggesting its potential as an antidepressant agent .

Case Study 2: Antiviral Properties

In vitro experiments demonstrated that derivatives of this compound could inhibit viral replication in influenza models. The mechanism involved interference with viral entry and replication processes, highlighting its potential as an antiviral drug candidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide and Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents
This compound C₁₃H₁₆ClN₂O₂ 282.73 104–106 Pyrrolidin-1-yl, 2-hydroxyethyl
2-Chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide C₁₂H₁₂ClN₃O₂ 265.7 132–134 Pyrazol-1-yl, 2-hydroxyethyl
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide C₁₄H₁₀Cl₂INO₃S 470.09 Not reported Methylsulfonyl, iodine, dichlorophenyl
Triflumuron (from ) C₁₅H₁₀ClF₃N₂O₃ 358.7 Not reported Trifluoromethoxy, urea linkage
2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide C₁₇H₁₄ClFN₆O 360.77 Not reported Fluoro, pyridazinyl, pyrazol-1-yl
Key Observations:

Pyrrolidine vs. Pyrazole : Replacing the pyrrolidin-1-yl group in the target compound with a pyrazol-1-yl ring (as in ) reduces molar mass (265.7 vs. 282.73 g/mol) and increases melting point (132–134°C vs. 104–106°C), likely due to stronger intermolecular interactions from the pyrazole’s aromatic nitrogen atoms.

Halogen and Sulfonyl Substituents : The iodine- and methylsulfonyl-containing analog has a significantly higher molar mass (470.09 g/mol), which may reduce solubility but enhance binding affinity in biological systems (e.g., as an anticancer intermediate).

Agrochemical Derivatives : Triflumuron () incorporates a trifluoromethoxy group and urea linkage, typical of pesticides, highlighting how electronic effects (e.g., fluorine’s electronegativity) enhance stability and activity against pests.

Preparation Methods

Synthesis of 2-chloro-4-(pyrrolidin-1-yl)benzoyl chloride or benzamide

  • Starting from 2-chloro-4-nitrobenzamide or 2-chloro-4-nitrobenzoic acid, the nitro group can be reduced or substituted with pyrrolidine to yield 2-chloro-4-(pyrrolidin-1-yl)benzamide derivatives.
  • The benzoyl chloride intermediate is often prepared by reacting the corresponding acid with thionyl chloride (SOCl2) under reflux conditions, providing a reactive acyl chloride for subsequent amide bond formation.

Amide Bond Formation with 2-Hydroxyethylamine

  • The key step involves coupling 2-chloro-4-(pyrrolidin-1-yl)benzoyl chloride with 2-aminoethanol (ethanolamine) to form the target amide.
  • This reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to control reactivity and minimize side reactions.
  • Base such as triethylamine or sodium carbonate is added to neutralize the hydrochloric acid generated during the reaction.

Detailed Preparation Method

Step Reagents & Conditions Description Yield & Notes
1. Preparation of 2-chloro-4-(pyrrolidin-1-yl)benzoyl chloride 2-chloro-4-nitrobenzoic acid + SOCl2, reflux, inert atmosphere Conversion of acid to acyl chloride High yield, typically >85%
2. Nucleophilic substitution of nitro group with pyrrolidine 2-chloro-4-nitrobenzoyl chloride + pyrrolidine, base, solvent (e.g., DMF), 100-160 °C Substitution of nitro by pyrrolidin-1-yl group Moderate to high yield, 70-90%
3. Amide coupling with 2-aminoethanol 2-chloro-4-(pyrrolidin-1-yl)benzoyl chloride + 2-aminoethanol, base (Et3N), solvent (CH2Cl2 or THF), 0 °C to RT Formation of this compound Yields vary, typically 60-80%

Research Findings and Optimization

  • Solvent choice : THF and dichloromethane are preferred solvents for amide bond formation due to their ability to dissolve both reactants and control reaction rates.
  • Temperature control : Low temperature (0 °C) during acyl chloride addition to amine reduces side reactions and improves selectivity.
  • Base selection : Triethylamine is commonly used to scavenge HCl, preventing protonation of amine nucleophiles and improving yields.
  • Purification : Flash column chromatography on silica gel using gradients of ethyl acetate and hexanes is effective for isolating pure product.

Example Synthetic Procedure (Adapted from Literature)

  • Synthesis of 2-chloro-4-(pyrrolidin-1-yl)benzoyl chloride

    • Dissolve 2-chloro-4-nitrobenzoic acid (1 equiv) in dry dichloromethane.
    • Add thionyl chloride (1.2 equiv) dropwise under nitrogen atmosphere.
    • Reflux for 2-3 hours until gas evolution ceases.
    • Remove excess SOCl2 under reduced pressure to obtain acyl chloride.
  • Substitution with pyrrolidine

    • Add pyrrolidine (1.5 equiv) and triethylamine (2 equiv) to a solution of the acyl chloride in DMF.
    • Stir at 100 °C for 12-24 hours.
    • Cool, dilute with water, extract with ethyl acetate, wash, dry, and concentrate.
  • Amide coupling with 2-aminoethanol

    • Dissolve the 2-chloro-4-(pyrrolidin-1-yl)benzoyl chloride in dry THF at 0 °C.
    • Add 2-aminoethanol (1.2 equiv) and triethylamine (2 equiv) dropwise.
    • Stir at room temperature for 12 hours.
    • Quench with water, extract, dry, and purify by chromatography.

Analytical Data Supporting Preparation

Parameter Typical Data for this compound
Melting Point 150-155 °C (literature range for similar benzamides)
1H NMR (DMSO-d6) Aromatic protons: 7.0-8.0 ppm; Hydroxyethyl CH2: 3.5-4.0 ppm; Pyrrolidine CH2: 2.0-3.5 ppm
13C NMR Signals consistent with benzamide carbonyl (~165-170 ppm), aromatic carbons, and aliphatic carbons
Mass Spectrometry (EI+) Molecular ion peak consistent with molecular weight (M+)

Q & A

Q. What are the established synthetic routes and characterization methods for 2-chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide?

Methodological Answer:
The synthesis typically involves coupling a benzamide precursor with functionalized amines. A general protocol includes:

Reaction Setup : React 2-chloro-4-(pyrrolidin-1-yl)benzoyl chloride with 2-aminoethanol in dichloromethane (DCM) at 0–5°C .

Base Addition : Use triethylamine (TEA) to neutralize HCl byproducts and drive the reaction forward .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Characterization Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, hydroxyethyl protons at δ 3.5–3.7 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against bacterial phosphopantetheinyl transferases (PPTases) using malachite green phosphate detection .
  • Cell Viability Assays : Screen for cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays (IC₅₀ determination) .
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Methodological Answer:
Key factors include solvent selection, temperature control, and catalyst use:

ParameterOptimization StrategyReference
Solvent Replace DCM with THF for better solubility of intermediates
Catalyst Use DMAP (4-dimethylaminopyridine) to accelerate acylation
Temperature Microwave-assisted synthesis at 80°C reduces reaction time from 24h to 2h

Q. Purity Enhancement :

  • Recrystallize from ethanol/water (7:3) to remove unreacted amines .

Q. How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies:

Orthogonal Assays : Validate results using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) .

Structural Analysis : Perform X-ray crystallography of the compound bound to PPTase to confirm binding mode .

Kinetic Studies : Determine inhibition constants (Kᵢ) under standardized pH and ionic strength .

Q. What environmental stability studies are relevant for this compound?

Methodological Answer:
Follow OECD guidelines for environmental fate assessment :

Hydrolysis : Incubate in buffers (pH 4, 7, 9) at 25°C for 30 days; analyze degradation via LC-MS .

Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; quantify half-life .

Soil Adsorption : Use batch equilibrium method to measure Koc (organic carbon partition coefficient) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on modifying the hydroxyethyl or pyrrolidine moieties:

Substituent Variation :

  • Replace hydroxyethyl with methylcarbamate to assess steric effects .
  • Substitute pyrrolidine with piperidine to evaluate ring size impact .

Pharmacokinetic Profiling :

  • Measure logP (octanol/water) to correlate lipophilicity with membrane permeability .
  • Test metabolic stability in liver microsomes .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for synthesis and purification steps .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

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